molecular formula C16H17NO6S B273364 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate

2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate

Cat. No. B273364
M. Wt: 351.4 g/mol
InChI Key: HEHRQEFGLGHUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate, also known as APDS, is a chemical compound that has been studied for its potential use in scientific research. APDS is a sulfonate ester derivative of 2,5-dimethoxybenzene, which is a compound that has been used as a starting material for the synthesis of various drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate is not fully understood, but it is believed to involve the formation of a non-covalent complex with the target protein. The compound has a high binding affinity for BSA, which suggests that it interacts with specific amino acid residues in the protein. The fluorescent properties of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate allow for the detection of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. The compound has also been shown to be stable in buffer solutions at pH 7.4, which makes it suitable for use in biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate in lab experiments include its high binding affinity for BSA, its fluorescent properties, and its stability in buffer solutions. However, the limitations of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate include its limited solubility in water and its potential for non-specific binding to other proteins.

Future Directions

There are several future directions for research on 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. One area of interest is the development of new fluorescent probes based on the 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate scaffold. These probes could be used to study a wide range of protein-ligand interactions in vitro and in vivo. Another area of interest is the use of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate as a substrate for the enzymatic synthesis of sulfonated compounds. This could lead to the development of new drugs and bioactive molecules with improved pharmacological properties. Finally, the structural modification of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate could lead to the development of compounds with improved binding affinity and selectivity for specific target proteins.

Synthesis Methods

The synthesis of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. The compound has a high binding affinity for bovine serum albumin (BSA), which makes it a useful tool for studying protein-ligand interactions in vitro. 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has also been used as a substrate for the enzymatic synthesis of sulfonated compounds by sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule.

properties

Product Name

2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

(2-acetamidophenyl) 2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C16H17NO6S/c1-11(18)17-13-6-4-5-7-14(13)23-24(19,20)16-10-12(21-2)8-9-15(16)22-3/h4-10H,1-3H3,(H,17,18)

InChI Key

HEHRQEFGLGHUBO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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